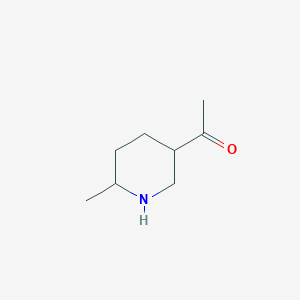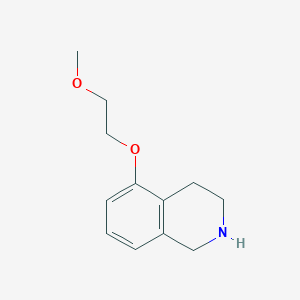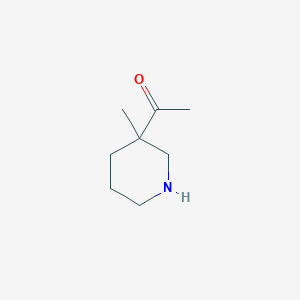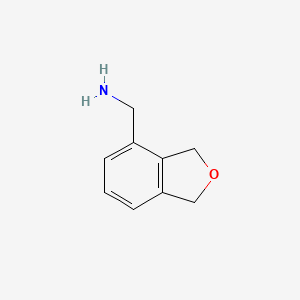
1-(6-Methylpiperidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpiperidin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H15NO. It is a piperidine derivative, characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(6-Methylpiperidin-3-yl)ethan-1-one involves several steps. One common method includes the reaction of 2-methyl-5-ethylpyridine with tert-butanol and a catalyst such as N-hydroxysuccinimide. The reaction mixture is heated to 40°C, and t-butyl hydrogen peroxide is added dropwise. The reaction is maintained at 52°C until completion. The product is then isolated by distillation and purification .
Analyse Des Réactions Chimiques
1-(6-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(6-Methylpiperidin-3-yl)ethan-1-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the synthesis of various pharmaceuticals and is used in the study of enzyme mechanisms and receptor interactions. Additionally, it is employed in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(6-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(6-Methylpiperidin-3-yl)ethan-1-one can be compared with other piperidine derivatives such as 1-(1-methylpiperidin-3-yl)ethan-1-one and 1-(6-methylpyridin-3-yl)ethan-1-one. These compounds share similar structural features but differ in their chemical properties and applications. The unique structure of this compound makes it particularly useful in specific research contexts .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(6-methylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6-3-4-8(5-9-6)7(2)10/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
ANTQSCVNSWBVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)






![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)



